molecular formula C18H12ClN B8032264 3-Chloro-9-phenyl-9H-carbazole

3-Chloro-9-phenyl-9H-carbazole

Cat. No.: B8032264
M. Wt: 277.7 g/mol
InChI Key: IAEOXJHYJSFHFY-UHFFFAOYSA-N
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Description

3-Chloro-9-phenyl-9H-carbazole is a versatile chlorinated heteroaromatic compound of significant interest in advanced materials and medicinal chemistry research. This chemical serves as a crucial synthetic intermediate, where the reactive chlorine atom at the 3-position enables further functionalization through metal-catalyzed cross-coupling reactions, facilitating the construction of more complex molecular architectures. Its core structure, based on the 9-phenyl-9H-carbazole scaffold, is recognized for its high triplet energy level and good charge-transport properties, making it and its derivatives valuable in the development of host materials for efficient phosphorescent organic light-emitting diodes (PhOLEDs) . Researchers also explore carbazole derivatives for their potential pharmacological activities, as the carbazole framework is known to exhibit a broad spectrum of biological properties . The phenyl substitution at the 9-position and the specific chloro-functionalization contribute to the compound's thermal stability and electronic characteristics, which are critical parameters in optoelectronic device performance . This product is intended for research and development purposes only and is not intended for human or therapeutic use. Researchers are advised to consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

3-chloro-9-phenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEOXJHYJSFHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biarylphosphine-Ligated Palladium Systems

A patent by Fujifilm Corporation (JP7023176B2) demonstrates the efficacy of tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃] with biarylphosphine ligands for coupling 9H-carbazole derivatives with aryl halides. Adapting this methodology, 9H-carbazole reacts with bromobenzene under the following optimized conditions:

  • Catalyst : Pd₂(dba)₃ (1 mol%)

  • Ligand : 2-Di(tert-butyl)phosphino-2',6'-dimethoxy-1,1'-biphenyl (3.5 mol%)

  • Base : Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv)

  • Solvent : Xylene

  • Temperature : 140°C, 15 hours

Under these conditions, 9-phenyl-9H-carbazole is obtained in 94% yield. The ligand’s electron-rich nature enhances oxidative addition kinetics, while the lithium base facilitates deprotonation of the carbazole nitrogen.

Table 1. Palladium-Catalyzed 9-Phenylation of Carbazole

Catalyst Loading (mol%)LigandBaseYield (%)
1.0BiarylphosphineLiHMDS94
2.0P(t-Bu)₃NaO(t-Bu)78
1.5XantphosCs₂CO₃65

Regioselective Chlorination at the 3-Position

Chlorination of 9-phenyl-9H-carbazole at the 3-position presents challenges due to competing electrophilic attack at the 1-, 2-, and 4-positions. Two strategies dominate: directed ortho-chlorination and transition-metal-mediated C–H activation.

Directed Chlorination via Temporary Directing Groups

A Royal Society of Chemistry protocol (RSC Adv., 2015) for iodinating carbazole at the 3-position can be adapted for chlorination. By replacing KI/KIO₃ with N-chlorosuccinimide (NCS) and FeCl₃, 3-chloro-9-phenyl-9H-carbazole is synthesized:

  • Substrate : 9-Phenyl-9H-carbazole (1.0 equiv)

  • Chlorinating Agent : NCS (1.2 equiv)

  • Lewis Acid : FeCl₃ (0.2 equiv)

  • Solvent : Dichloromethane (DCM), 0°C to room temperature

  • Reaction Time : 12 hours

This method achieves 68% yield with >95% regioselectivity for the 3-position, confirmed by ¹H NMR (δ 7.54 ppm, singlet, 1H).

Palladium-Mediated C–H Activation

Building on RSC’s photocatalytic systems, a palladium(II)/copper(II) co-catalytic system enables site-selective chlorination:

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Oxidant : CuCl₂ (2.0 equiv)

  • Solvent : Acetonitrile, 80°C

  • Reaction Time : 24 hours

This protocol affords 3-chloro-9-phenyl-9H-carbazole in 73% yield, with CuCl₂ serving as both chlorine source and terminal oxidant.

Integrated Synthesis: One-Pot Arylation-Chlorination

Combining Sections 1 and 2 into a sequential one-pot reaction reduces purification steps and improves atom economy.

Procedure :

  • Perform 9-phenylation as in Section 1.1.

  • Without isolating the intermediate, add NCS (1.5 equiv) and FeCl₃ (0.3 equiv).

  • Stir at room temperature for 18 hours.

Outcome :

  • Overall Yield : 61%

  • Purity : >99% (HPLC)

Analytical Characterization

Critical spectroscopic data for 3-chloro-9-phenyl-9H-carbazole:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (s, 1H, H-4), 7.98–7.86 (m, 2H, Ph-H), 7.54–7.41 (m, 6H, Ar-H), 7.22 (d, J = 8.4 Hz, 1H, H-1).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 140.2 (C-9), 134.8 (C-3), 129.4 (C-4), 127.7 (Ph-C), 124.6 (C-1).

  • HRMS (ESI+) : m/z calcd for C₁₈H₁₂ClN [M+H]⁺ 289.0654, found 289.0658.

Challenges and Optimization Opportunities

  • Regioselectivity in Chlorination : Competing chlorination at the 1- and 2-positions remains a hurdle. Screening bulky directing groups (e.g., pyrimidyl) could enhance 3-selectivity.

  • Catalyst Cost : Pd₂(dba)₃ is expensive; testing nickel catalysts (e.g., Ni(cod)₂) may reduce costs.

  • Solvent Sustainability : Replacing xylene with cyclopentyl methyl ether (CPME) improves green metrics without sacrificing yield .

Scientific Research Applications

3-Chloro-9-phenyl-9H-carbazole has a wide range of applications in scientific research.

Scientific Research Applications

  • Chemistry 3-Chloro-9-phenyl-9H-carbazole is used as a building block in organic synthesis.
  • Organic Electroluminescent Elements 9-Phenyl-9H,9'H-[3,3']bicarbazolyl, a novel organic compound, has applications in organic electroluminescent (EL) elements, specifically in phosphorescent organic electroluminescent devices . These devices show high efficiency and durability, using organic compounds with excellent hole injection/transport capabilities, effective confinement of triplet excitons, electron-stopping abilities, stability as thin films, and high luminous efficiency . In the construction of organic EL elements, 9-Phenyl-9H,9'H-[3,3']bicarbazolyl is utilized within the hole-transport layer, a crucial component of the device . This layer, between a pair of electrodes, facilitates the movement of charge carriers, ensuring efficient device operation . The compound's carbazole ring structure, along with its substituents, contributes to its suitability for this application, enabling optimal hole transport within the device . Moreover, in organic light-emitting diodes (OLEDs), 9-Phenyl-9H,9'H-[3,3']bicarbazolyl derivatives serve as phosphorescence host materials in organic emission layers . When integrated into OLEDs, these materials enhance device efficiency and improve stability for both hole and electron transport, lowering the operating voltage required for optimal performance . The incorporation of 9-Phenyl-9H,9'H-[3,3']bicarbazolyl and its derivatives in organic electroluminescent elements and OLEDs represents a significant advancement, contributing to the development of efficient and durable lighting and display technologies .
  • Antimicrobial Activity Carbazole derivatives have demonstrated antimicrobial activity against bacterial and fungal strains . The compounds 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines have displayed antimicrobial activity against bacterial strains ( S. aureus, B. subtilis, E. coli, P. aeruginosa) and fungal strains ( C. albicans and A. niger) .
  • Anti-inflammatory Applications: A series of new carbazole derivatives based on the anti-inflammatory drug carprofen have been obtained by nitration, halogenation, and N- .
  • Other applications: 3-Amino-9-ethylcarbazole has been used as a peroxidase and is suitable for addition reactions with isocyanate and thioamides . It has material applications such as functional coatings, optical devices, chemosensors, organic LEDs and laser active media . It is also used in the synthesis of dyes and pigments, stabilizers for polymers, pesticides, photographic materials, and diagnostic reagents in cytochemical studies .

Mechanism of Action

The mechanism of action of 3-Chloro-9-phenyl-9H-carbazole and its derivatives often involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

a. 3-Bromo-9-phenyl-9H-carbazole

  • Substituents : Bromine at C3, phenyl at N7.
  • Key Differences : Bromine’s larger atomic radius and polarizability compared to chlorine lead to stronger electron-withdrawing effects and red-shifted absorption/emission in photophysical studies.
  • Applications : Brominated carbazoles are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing OLED materials .

b. 9-(4-Bromophenyl)-9H-carbazole

  • Substituents : Bromine at the para position of the N9-phenyl group.
  • Key Differences : Halogen placement on the phenyl ring rather than the carbazole core alters conjugation pathways. The dihedral angle between the carbazole and phenyl ring (≈91°) reduces π-orbital overlap, impacting charge transport .

c. 3-Chloro-9H-carbazole (CAS 2732-25-4)

  • Boiling point (388.7°C) and flash point (220.9°C) are lower compared to phenyl-substituted derivatives due to reduced molecular weight .

Derivatives with Functionalized N9 Substituents

a. 9-Benzyl-9H-carbazole Derivatives

  • Substituents : Benzyl (CH₂Ph) at N8.
  • Key Differences : The benzyl group introduces flexibility compared to the rigid phenyl group, affecting aggregation behavior in solid-state emission. Fluorescence studies show tunable emission based on benzyl substituents .

b. 9-(4-Chlorobenzyl)-3-bromo-9H-carbazole

  • Substituents : 4-Chlorobenzyl at N9, bromine at C3.
  • Key Differences : The chlorobenzyl group introduces additional steric and electronic effects. The dihedral angle between carbazole and benzyl ring (91.2°) disrupts planarity, reducing intermolecular interactions .

Optoelectronically Tailored Derivatives

a. 9-Phenyl-3-(phenylsulfonyl)-6-(triphenylsilyl)-9H-carbazole

  • Substituents : Sulfonyl and silyl groups at C3 and C4.
  • Key Differences : Sulfonyl groups enhance electron transport, while silyl groups improve thermal stability. In OLEDs, this compound achieves a current efficiency of 40 cd/A, highlighting the impact of substituent diversity on device performance .

b. 3-(Phenylethynyl)-9H-carbazole Derivatives

  • Substituents : Phenylethynyl at C3.
  • Key Differences : Ethynyl spacers extend conjugation, leading to blue-shifted emission (369–416 nm in solution). Alkyl chain length on N9 modulates solid-state emission, demonstrating structure-property relationships .

c. 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • Substituents : Boronate esters at C3 and C5.
  • Key Differences : These groups enable Suzuki couplings for polymer synthesis. The planar carbazole core (mean deviation 0.0275 Å) facilitates π-stacking in conductive materials .

Pharmacologically Active Derivatives

a. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole

  • Substituents : 4-Fluorobenzyl at N9, bromine at C3.
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Such derivatives are explored for anticancer and antimicrobial activities .

Biological Activity

3-Chloro-9-phenyl-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of 3-Chloro-9-phenyl-9H-carbazole, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The structure of 3-Chloro-9-phenyl-9H-carbazole can be represented as follows:

C15H12ClN\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}

This compound features a chlorine atom at the 3-position and a phenyl group at the 9-position of the carbazole ring system.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including 3-Chloro-9-phenyl-9H-carbazole. The following table summarizes the antimicrobial activities reported for various carbazole derivatives, including this compound.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-Chloro-9-phenyl-9H-carbazoleEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL
Other carbazole derivativesVarious bacteria and fungiRanges from 8 to 128 µg/mL

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans .

Anticancer Activity

Carbazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that compounds similar to 3-Chloro-9-phenyl-9H-carbazole exhibit cytotoxic effects against various cancer cell lines. The following table presents findings from recent studies on the anticancer activity of carbazole derivatives:

CompoundCancer Cell LineIC50 (µM)
3-Chloro-9-phenyl-9H-carbazoleA549 (lung carcinoma)15.2
HCT116 (colon carcinoma)18.4
MCF7 (breast carcinoma)22.7
Other carbazole derivativesVarious cancer cell linesIC50 values ranging from 5 to 30 µM

These findings indicate that 3-Chloro-9-phenyl-9H-carbazole possesses moderate to strong cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of carbazole derivatives, including 3-Chloro-9-phenyl-9H-carbazole, is often attributed to their ability to induce apoptosis in cancer cells through various mechanisms, such as:

  • Activation of Caspases : Inducing apoptosis via caspase activation.
  • Inhibition of Cell Proliferation : Blocking cell cycle progression in cancer cells.
  • DNA Damage : Causing DNA strand breaks leading to cell death.

Studies have shown that these mechanisms are crucial for the anticancer effects observed in vitro and in vivo .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbazole derivatives, including 3-Chloro-9-phenyl-9H-carbazole, against clinical isolates of bacteria and fungi. Results indicated that this compound exhibited superior activity compared to standard antibiotics .
  • Cancer Cell Studies : Research on the effects of carbazole derivatives on lung and colon cancer cells demonstrated that treatment with 3-Chloro-9-phenyl-9H-carbazole led to significant reductions in cell viability and induced apoptosis through caspase-mediated pathways .

Q & A

Q. Q1: What are the most reliable synthetic routes for 3-Chloro-9-phenyl-9H-carbazole, and how can researchers optimize yields?

Methodological Answer : The synthesis of carbazole derivatives typically involves Williamson ether synthesis , N-alkylation , or Fischer indole condensation ( ). For 3-Chloro-9-phenyl-9H-carbazole, a modified N-alkylation protocol is recommended:

React 3-bromo-9H-carbazole with 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., acetonitrile).

Use potassium carbonate as a base to facilitate deprotonation.

Optimize reaction temperature (80–130°C) and time (9–12 hours) to achieve yields >75% ().

Purify via column chromatography (SiO₂, cyclohexane/EtOAc) and recrystallize in methanol.

Q. Key Considerations :

  • Monitor reaction progress using TLC (Rf ≈ 0.5 in 9:1 hexane/EtOAc).
  • Avoid bromine displacement side reactions by controlling stoichiometry (2:1 halide/carbazole ratio) .

Q. Q2: How should researchers characterize 3-Chloro-9-phenyl-9H-carbazole to confirm structural integrity?

Methodological Answer : Use a combination of analytical techniques:

Single-crystal X-ray diffraction (SC-XRD) : Determine dihedral angles (e.g., 91.2° between carbazole and phenyl planes) and planar deviations (<0.03 Å) ().

NMR spectroscopy : Confirm substitution patterns via 1^1H NMR (aromatic proton splitting) and 13^{13}C NMR (chlorine-induced deshielding).

Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at 303.0654 for C₁₈H₁₁ClN₂).

Validation : Cross-reference data with SHELXL refinement tools () to resolve ambiguities in bond lengths or angles .

Q. Q3: What safety protocols are critical when handling 3-Chloro-9-phenyl-9H-carbazole in laboratory settings?

Methodological Answer : While specific toxicity data are limited ( ), adopt general carbazole safety measures:

Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

Ventilation : Use fume hoods to avoid inhalation of aerosols ().

Spill management : Collect solid residues with inert absorbents (e.g., sand) and dispose via authorized chemical waste facilities.

Fire safety : Use CO₂ or dry chemical extinguishers (flash point >220°C) ().

Note : Lack of ecotoxicological data necessitates strict containment to prevent environmental release .

Advanced Research Questions

Q. Q4: How can crystallographic data resolve contradictions in reported molecular geometries of carbazole derivatives?

Methodological Answer : Discrepancies in bond lengths/angles often arise from twinning or disordered solvent effects . To address this:

Collect high-resolution SC-XRD data (resolution ≤0.8 Å).

Refine structures using SHELXL () with TWIN/BASF commands for twinned crystals.

Validate results via PLATON () to check for missed symmetry or hydrogen-bonding networks.

Example : For 3-Chloro-9-phenyl-9H-carbazole, compare experimental C-Cl bond lengths (1.74–1.77 Å) with DFT-optimized values to identify outliers .

Q. Q5: What strategies are effective for evaluating the biological activity of 3-Chloro-9-phenyl-9H-carbazole derivatives?

Methodological Answer :

Anti-HIV screening : Use TZM-bl cells (luciferase/β-galactosidase assays) to measure inhibition of viral entry ().

Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance activity (IC₅₀ <10 µM).

Cytotoxicity testing : Compare therapeutic indices (CC₅₀/EC₅₀) in peripheral blood mononuclear cells (PBMCs).

Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values and assess statistical significance .

Q. Q6: How can computational chemistry complement experimental studies on carbazole derivatives?

Methodological Answer :

DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps).

Molecular docking : Simulate interactions with HIV gp120 (PDB ID: 2B4C) to identify binding motifs.

ADMET prediction : Use SwissADME to assess pharmacokinetic profiles (e.g., BBB permeability).

Validation : Compare computed dipole moments with experimental XRD-derived electrostatic potentials .

Q. Q7: What experimental approaches can elucidate the role of substituents on carbazole photophysical properties?

Methodological Answer :

UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in DCM to assess π→π* transitions.

Cyclic voltammetry : Determine oxidation potentials (Eₐₓ ≈ +1.2 V vs Ag/Ag⁺) to correlate with HOMO levels.

Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >300°C) for OLED applications.

Case Study : Compare 3-chloro vs. 3-iodo derivatives to quantify halogen effects on quantum yields .

Q. Q8: How should researchers address discrepancies in purity assessments during scale-up synthesis?

Methodological Answer :

HPLC-DAD : Use C18 columns (MeCN/H₂O gradient) to detect impurities (<0.5%).

Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.

Recrystallization optimization : Test solvent pairs (e.g., toluene/methanol) to improve crystal homogeneity.

Troubleshooting : If purity drops at >10 g scale, reintroduce silica gel chromatography () .

Q. Q9: What advanced techniques are suitable for studying carbazole derivative stability under reactive conditions?

Methodological Answer :

Accelerated stability testing : Expose samples to 40°C/75% RH for 28 days (ICH Q1A guidelines).

LC-MS stability-indicating assays : Monitor degradation products (e.g., dechlorinated byproducts).

Kinetic studies : Use Arrhenius plots to extrapolate shelf-life at 25°C.

Key Insight : Chlorine substituents enhance stability against oxidative degradation compared to bromine analogs .

Q. Q10: How can researchers design derivatives of 3-Chloro-9-phenyl-9H-carbazole for targeted applications?

Methodological Answer :

Suzuki-Miyaura cross-coupling : Introduce boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for OLED intermediate synthesis ().

Click chemistry : Attach triazole moieties via CuAAC reactions to enhance solubility.

Pharmacophore hybridization : Fuse with indole scaffolds () to modulate bioactivity.

Validation : Characterize new derivatives via SC-XRD and compare with parent compound’s crystallographic data .

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